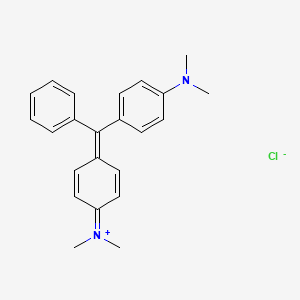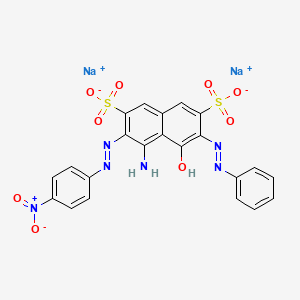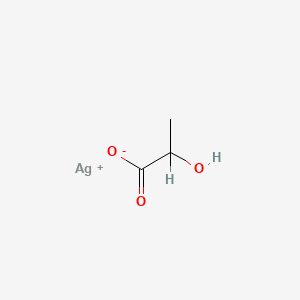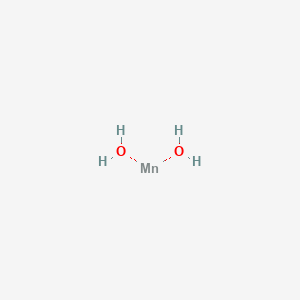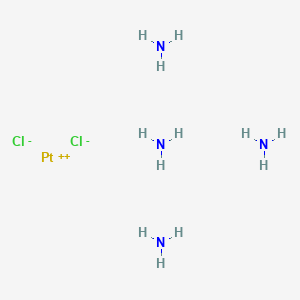![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphényl)isoquinoléine]iridium (III) CAS No. 1240249-29-9](/img/no-structure.png)
Tris[(4-n-hexylphényl)isoquinoléine]iridium (III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly known as Ir(ppy)3, is a luminescent organometallic compound that has been widely used in a variety of scientific research applications. This compound has a wide range of properties, including high photoluminescence quantum yield, high thermal stability, and excellent optical properties. Due to its unique properties, Ir(ppy)3 has been used in a variety of research fields, such as organic synthesis, photochemical reactions, and photophysical processes.
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Le Tris[(4-n-hexylphényl)isoquinoléine]iridium (III) a été utilisé dans la création de diodes organiques électroluminescentes rouges à haut rendement traitées en solution {svg_1}. Les longues chaînes alkyles latérales de ce composé lui permettent d'être uniformément dispersé dans l'hôte polymère, ce qui est crucial pour le haut rendement de ces dispositifs {svg_2}. Le dispositif avec une cathode CsF/Al a atteint un rendement de courant de 17 cd/A, un rendement énergétique de 10 lm/W et un rendement quantique externe de 8,8% {svg_3}.
Diodes organiques électroluminescentes phosphorescentes rouges traitées en solution
Ce composé a été utilisé dans la production de diodes organiques électroluminescentes phosphorescentes rouges traitées en solution {svg_4}. Les longues chaînes alkyles attachées au ligand améliorent la solubilité du composé, le rendant approprié pour le traitement en solution {svg_5}.
Composés complexes de cyclometallation de l'iridium (III)
Le Tris[(4-n-hexylphényl)isoquinoléine]iridium (III) est un type de composé complexe de cyclometallation de l'iridium (III) {svg_6}. Ces composés présentent un intérêt significatif dans le domaine de la photoluminescence et de l'électroluminescence {svg_7}.
Safety and Hazards
Mécanisme D'action
Target of Action
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .
Mode of Action
HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .
Pharmacokinetics
It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .
Result of Action
The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .
Action Environment
The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be achieved through a multi-step process involving the preparation of intermediate compounds and their subsequent reaction with iridium (III) chloride. The key steps in the synthesis pathway include the preparation of 4-n-hexylphenylboronic acid, 4-n-hexylphenylisoquinoline, and the final reaction with iridium (III) chloride.", "Starting Materials": [ "4-bromoanisole", "n-hexylmagnesium bromide", "boron tribromide", "isoquinoline", "4-n-hexylphenylboronic acid", "iridium (III) chloride" ], "Reaction": [ "Step 1: Preparation of 4-n-hexylphenylboronic acid by reacting 4-bromoanisole with n-hexylmagnesium bromide followed by treatment with boron tribromide.", "Step 2: Preparation of 4-n-hexylphenylisoquinoline by reacting 4-n-hexylphenylboronic acid with isoquinoline in the presence of a palladium catalyst.", "Step 3: Reaction of 4-n-hexylphenylisoquinoline with iridium (III) chloride to form Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)." ] } | |
Numéro CAS |
1240249-29-9 |
Formule moléculaire |
C63H69IrN3+3 |
Poids moléculaire |
1060 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



